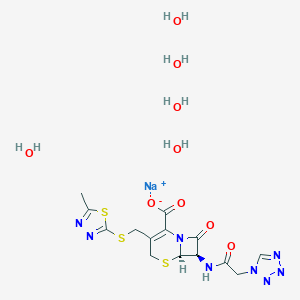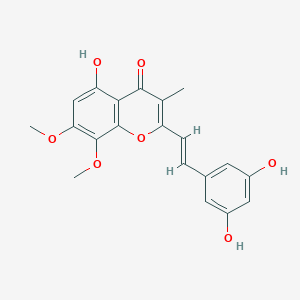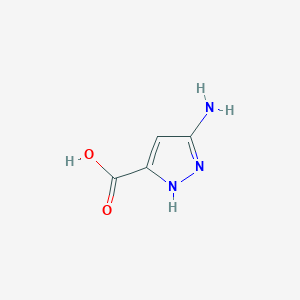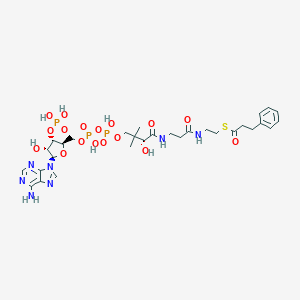
3-Methoxy-1,2-propanediol
Overview
Description
Synthesis Analysis
The synthesis of 3-Methoxy-1,2-propanediol and its derivatives involves various chemical strategies. For example, Shakir et al. (1992) detailed the synthesis of 3-mercapto-1,2-propanediol and its 1-methoxy derivatives through reactions with dimeric complexes containing cobalt, copper, and silver, highlighting the compound's versatility in forming bridged dimeric species (Shakir, Kumar, & Varkey, 1992).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular docking and quantum chemical calculations by Viji et al. (2020) on related compounds emphasize the importance of understanding the molecular geometry, vibrational spectra, and electronic properties for designing molecules with desired chemical reactivity and properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, ranging from simple transformations to complex multi-step syntheses. The work by Waagen et al. (1993) on the enzymatic resolution of butanoic esters of 1-phenyl- and 1-phenylmethyl- ethers of this compound showcases the compound's role in producing enantioselective products, which is crucial for pharmaceutical applications (Waagen, Hollingsæter, Partali, Thorstad, & Anthonsen, 1993).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Nishikawa and Ueda (1991) explored the ultrasonic absorption in aqueous solutions of 3-Methoxy-1-propanol, providing insights into the solute-solvent interactions and the effects on physical properties (Nishikawa & Ueda, 1991).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and potential for functionalization, are essential for its application in synthesis. Research by Itagaki and Kuroda (2003) on the organic modification of kaolinite with propanediols by transesterification reveals the compound's ability to undergo chemical modifications, opening avenues for material science applications (Itagaki & Kuroda, 2003).
Scientific Research Applications
Organic Modification and Adsorption Properties : 3-Methoxy-1,2-propanediol derivatives are used in organic modifications of materials such as kaolinite. This process enhances specific adsorption and regioselective reactions in interlayer spaces of materials (Itagaki & Kuroda, 2003).
Synthesis of Complexes with Metal Ions : Derivatives of this compound are involved in the synthesis of dimeric complexes with metals like cobalt, copper, and silver. These complexes have potential applications in catalysis and materials science (Shakir, Kumar, & Varkey, 1992).
Antiestrogen Research : In medical chemistry, specifically in the study of antiestrogens, this compound derivatives are utilized to create tritium-labeled compounds for research purposes (Tatee et al., 1979).
DNA Research : The compound is used in oligodeoxyribonucleotide synthesis, where it replaces nucleosides, leading to oligomers with unique properties (Seela & Kaiser, 1987).
Biocatalytic Synthesis and Functionalization : this compound is a target for regioselective glucosylation in the production of fine chemicals. This process is facilitated by enzymes like sucrose phosphorylase (Luley-Goedl et al., 2010).
Microbial Production of Chemicals : Genetically engineered strains are used to enhance the microbial production of 1,3-propanediol, a derivative of this compound, showcasing applications in biotechnology and industrial chemistry (Yang et al., 2018).
Fuel Cell Technology : Research includes the use of 1,2-propanediol and its isomers in fuel cell technology, illustrating potential applications in sustainable energy (Chino et al., 2020).
Extraction and Separation Techniques : Ionic liquid-based aqueous two-phase systems are explored for the extraction of 1,3-propanediol from aqueous solutions, relevant in separation processes and chemical engineering (Müller & Górak, 2012).
Biotechnological Production Advances : The compound's derivatives, particularly 1,3-propanediol, are important in biotechnological production for applications like biodegradable plastics and pharmaceuticals (Kaur, Srivastava, & Chand, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methoxy-1,2-propanediol, also known as 1-O-methyl-rac-glycerol (1-O-MG), is a lipophilic derivative of glycerol . It has been studied as a new cryoprotective agent (CPA) for mononuclear blood cells (MNC), a well-established experimental model in cryopreservation . Therefore, its primary targets are the mononuclear blood cells.
Mode of Action
As a cryoprotective agent, it likely interacts with the cell membrane and intracellular components of the mononuclear blood cells to prevent damage during freezing and thawing processes .
Biochemical Pathways
As a derivative of glycerol, it may potentially interact with pathways involving glycerol or its metabolites .
Result of Action
The primary result of the action of this compound is the protection of mononuclear blood cells during cryopreservation. By preventing ice crystal formation and other damaging effects of freezing and thawing, it helps maintain cell viability and function .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, as a cryoprotective agent, its efficacy is directly related to the freezing and thawing conditions .
properties
IUPAC Name |
3-methoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBSUHYCGQTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049336 | |
| Record name | 1-O-Methylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
| Record name | 3-Methoxy-1,2-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
623-39-2 | |
| Record name | 3-Methoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Methylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-O-Methylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERIN 1-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G03VY2NKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-Methoxy-1,2-propanediol?
A1: this compound is primarily known as a by-product of technical glycerol production. [] It can be found in wines where glycerol has been added to enhance sweetness and fullness. [] Additionally, research suggests potential applications in polymer chemistry for modifying the properties of polyetherimides, aiming for improved flexibility and processability. []
Q2: How is this compound detected in wine?
A2: A validated method for determining this compound levels in wine involves gas chromatographic/mass spectrometric analysis. [] This method analyzes diethyl ether extracts after salting out the sample with potassium carbonate. [] The presence of this compound, alongside cyclic diglycerols, can indicate the illegal addition of technical glycerol to wine. []
Q3: What is the significance of this compound in polyetherimide synthesis?
A3: Incorporating this compound moieties into the backbone of polyetherimides aims to enhance their properties. [] Studies suggest that this modification could lead to a lower glass transition temperature (Tg), increased elasticity at room temperature, and improved overall processability. []
Q4: Are there any known biological activities of this compound?
A4: Research indicates that this compound is a ligand for MeT1, a protein found in Mycobacterium hassiacum. [] The specific implications of this interaction and its downstream effects require further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)








![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)


![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
